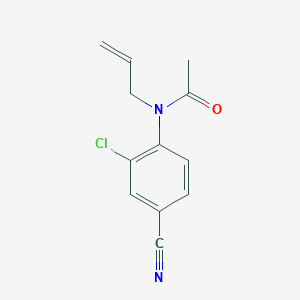

N-Allyl-n-(4-cyano-2-chlorophenyl)acetamide

Beschreibung

N-Allyl-N-(4-cyano-2-chlorophenyl)acetamide is a substituted acetamide featuring an allyl group, a 4-cyano substituent, and a 2-chloro substituent on the phenyl ring. This combination of electron-withdrawing groups (cyano and chloro) and the allyl moiety confers unique physicochemical properties, influencing reactivity, solubility, and biological interactions.

Eigenschaften

IUPAC Name |

N-(2-chloro-4-cyanophenyl)-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-3-6-15(9(2)16)12-5-4-10(8-14)7-11(12)13/h3-5,7H,1,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWIDMSZKIMZLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC=C)C1=C(C=C(C=C1)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of N-Allyl-n-(4-cyano-2-chlorophenyl)acetamide can be achieved through various methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Analyse Chemischer Reaktionen

N-Allyl-n-(4-cyano-2-chlorophenyl)acetamide undergoes various chemical reactions, including substitution and condensation reactions. The compound can react with nitrobenzene to generate useful products . Common reagents used in these reactions include alkyl cyanoacetates and different substituted aryl or heteryl amines . The major products formed from these reactions are typically N-substituted cyanoacetamide derivatives .

Wissenschaftliche Forschungsanwendungen

N-Allyl-n-(4-cyano-2-chlorophenyl)acetamide has several scientific research applications. It is used as an intermediate in the synthesis of fine chemicals and as a versatile building block for creating compounds with a wide range of functionalities . This compound is valuable in the fields of chemistry, biology, and industry for its ability to produce reactions with other compounds, such as nitrobenzene, to generate useful products . Additionally, it serves as a high-quality reagent for pharmaceutical testing .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varying Substituents

N-Allyl-N-(4-chlorophenyl)acetamide (1i2)

- Structure: Lacks the 4-cyano group but retains the allyl and 2-chloro substituents.

2-Chloro-N-(4-cyanophenyl)acetamide (CAS 114807-80-6)

- Structure: Contains a 4-cyano group but lacks the allyl substituent.

- Properties: The cyano group enhances electrophilicity at the acetamide carbonyl, favoring reactions like cyclization or amide bond cleavage. Safety data indicate environmental and health risks due to halogenation .

- Applications : Used as an intermediate in heterocyclic synthesis (e.g., thiadiazoles or piperazinediones) .

N-(4-Chlorophenyl)-2-cyanoacetamide

- Structure: Cyano group on the acetamide chain rather than the phenyl ring.

- Impact: Alters electronic distribution, making the α-carbon more acidic. This facilitates enolate formation, useful in Knoevenagel condensations .

SARS-CoV-2 Main Protease Inhibitors (e.g., 5RGX)

- Structure: Pyridine-containing analogs like 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) exhibit strong binding affinity (−22 kcal/mol) to SARS-CoV-2 protease via interactions with HIS163 and ASN142 .

17β-HSD2 Inhibitors

- Structure : Analogs like 2-(3-chloro-4-hydroxyphenyl)-N-phenethylacetamide (13) show enhanced activity with hydrophobic extensions (e.g., phenethyl groups) .

Melting Points and Solubility

- N-Allyl-N-(4-chlorophenyl)acetamide (1i2) : Reported as a yellow solid, though exact m.p. is unspecified .

- 2-Chloro-N-(4-fluorophenyl)acetamide : Crystallizes via N–H···O hydrogen bonds, with m.p. influenced by halogen electronegativity .

- Prediction for Target Compound: The 4-cyano group may increase melting point compared to non-cyano analogs due to stronger intermolecular dipole interactions.

Table: Comparative Overview of Key Compounds

Biologische Aktivität

N-Allyl-n-(4-cyano-2-chlorophenyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

N-Allyl-n-(4-cyano-2-chlorophenyl)acetamide can be characterized by its unique structural features, which include an allyl group and a cyano-substituted aromatic ring. The presence of these functional groups contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

-

Cytotoxicity :

The compound exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in these cells, leading to reduced viability. The mechanism involves the disruption of cellular signaling pathways that are crucial for cell survival and proliferation. -

Antiviral Activity :

Preliminary research indicates that N-Allyl-n-(4-cyano-2-chlorophenyl)acetamide may possess antiviral properties. It has been tested against several viral strains, showing promising results in inhibiting viral replication. The specific mechanisms by which it exerts these effects are still under investigation but may involve interference with viral entry or replication processes. -

Enzyme Inhibition :

The compound has been identified as a potential inhibitor of certain enzymes involved in cancer progression and viral replication. For instance, it may target proteases that are essential for the maturation of viral particles or for cancer cell survival.

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that N-Allyl-n-(4-cyano-2-chlorophenyl)acetamide exhibits significant antiproliferative activity against human cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported to be approximately 6.19 µM and 5.10 µM, respectively, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .

- Antiviral Efficacy : A study evaluating the compound's antiviral activity revealed that it significantly inhibited the replication of hepatitis C virus (HCV) in vitro, with an EC50 value suggesting effective concentration levels for therapeutic use .

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.